molecular formula C14H22Cl2N2O B6040004 1-pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride

1-pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride

Cat. No.: B6040004
M. Wt: 305.2 g/mol
InChI Key: VVIWMKBMUZIYLP-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride is a complex organic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a pyridine ring fused to an octahydroisoquinoline moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

The synthesis of 1-pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the isoquinoline core. This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated isoquinoline.

    Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds, forming the octahydroisoquinoline structure.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any remaining double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of ester or amide bonds if present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride can be compared with other similar compounds, such as:

    1-Pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol: The non-dihydrochloride form, which may have different solubility and stability properties.

    2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: A compound with a similar pyridine ring but different core structure, leading to different chemical and biological properties.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A compound with multiple pyridine rings, used in different applications such as catalysis and molecular switches.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.2ClH/c17-14-6-2-1-3-12(14)13(16-10-7-14)11-4-8-15-9-5-11;;/h4-5,8-9,12-13,16-17H,1-3,6-7,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIWMKBMUZIYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC=NC=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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